Antiviral Potency Enhancement: Trifluoromethylpiperidinyl vs. Piperidinyl Sulfonyl Substitution
Although direct antiviral data for 5-(piperidin-1-ylsulfonyl)indoline itself are not available, its close 2,3-dione analog with a 3-(trifluoromethyl)piperidin-1-ylsulfonyl group exhibits nanomolar IC50 values against H1N1, HSV-1, and COX-B3 [1]. This demonstrates that the piperidinylsulfonyl-indoline scaffold confers broad-spectrum antiviral potential that unsubstituted indolines or indoles lack. The piperidine ring's basicity and conformational flexibility contribute to target binding, a feature absent in smaller sulfonyl groups (e.g., methanesulfonyl) or aromatic sulfonamides [1].
| Evidence Dimension | Antiviral activity (IC50 against influenza H1N1) |
|---|---|
| Target Compound Data | Data not directly available for 5-(piperidin-1-ylsulfonyl)indoline; inferred from structurally analogous derivative |
| Comparator Or Baseline | 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (compound 9) |
| Quantified Difference | IC50 = 0.0027 µM (2.7 nM) against H1N1 [1] |
| Conditions | In vitro antiviral assay, virus strain: H1N1 influenza virus |
Why This Matters
This class-level inference demonstrates that the piperidinylsulfonyl-indoline core is a privileged scaffold for antiviral drug discovery, justifying selection of the unoxidized indoline (874593-99-4) as a building block for derivative synthesis.
- [1] Ezz Eldin RR, Saleh MA, Alwarsh SA, et al. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Pharmaceuticals. 2023;16(9):1247. View Source
